N'-(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)ethane-1,2-diamine
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Overview
Description
N’-(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene ring system with a chlorine atom and a dioxo group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of the Chlorine Atom: Chlorination of the benzothiophene ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Dioxo Group: The dioxo group is introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.
Linking the Ethane-1,2-diamine Moiety: The final step involves the reaction of the chlorinated benzothiophene with ethane-1,2-diamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of N’-(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
N’-(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)ethane-1,2-diamine involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares the benzothiophene ring system but differs in the functional groups attached.
1,1-Dioxo-1,2-benzothiazol-3-one: Another benzothiophene derivative with different substituents.
6-chloro-1,1-dioxo-3-[(prop-2-enylthio)methyl]-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide: A structurally related compound with additional functional groups.
Uniqueness
N’-(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)ethane-1,2-diamine is unique due to its specific combination of functional groups and the ethane-1,2-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
39775-21-8 |
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Molecular Formula |
C10H11ClN2O2S |
Molecular Weight |
258.73 g/mol |
IUPAC Name |
N'-(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H11ClN2O2S/c11-10-9(13-6-5-12)7-3-1-2-4-8(7)16(10,14)15/h1-4,13H,5-6,12H2 |
InChI Key |
OSUYVHRYRXDZMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)Cl)NCCN |
Origin of Product |
United States |
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